molecular formula C20H20N2O2 B7715291 N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide

N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide

Cat. No. B7715291
M. Wt: 320.4 g/mol
InChI Key: BDHPNXZWAQHYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as BHQ, is a synthetic compound with potential biological and pharmacological applications. BHQ is a derivative of hydroxyquinoline, which is a well-known class of compounds with diverse biological activities. BHQ has been shown to possess antimicrobial, antiviral, and anticancer properties, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to act by interfering with the function of enzymes involved in DNA replication and protein synthesis. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been shown to inhibit the activity of certain membrane-bound enzymes, which may contribute to its antimicrobial and antiviral properties.
Biochemical and Physiological Effects:
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to have antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its broad-spectrum antimicrobial and antiviral activity, which makes it useful for studying the effects of different pathogens on cells and tissues. However, N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can also be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of new antimicrobial and antiviral agents based on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and related compounds. Another area of research is the investigation of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide's potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and to determine its safety and efficacy in humans.

Synthesis Methods

N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can be synthesized through a multi-step process involving the reaction of 2-hydroxyquinoline with benzyl bromide and propionyl chloride. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to possess antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

properties

IUPAC Name

N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-19(23)22(13-15-8-4-3-5-9-15)14-17-12-16-10-6-7-11-18(16)21-20(17)24/h3-12H,2,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHPNXZWAQHYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=CC=C1)CC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide

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